molecular formula C19H26O2 B14010769 5alpha-Androst-1-ene-3,17-dione

5alpha-Androst-1-ene-3,17-dione

Cat. No.: B14010769
M. Wt: 286.4 g/mol
InChI Key: WJIQCDPCDVWDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androst-1-ene-3,17-dione, also referred to as 1-Androstenedione, is a synthetic androstane steroid and anabolic-androgenic steroid (AAS) that functions as a prohormone . It is metabolized in the body to the active hormone 17β-hydroxy-5α-androst-1-en-3-one, more commonly known as 1-testosterone . 1-Testosterone is a potent, non-aromatizing androgen that is a derivative of dihydrotestosterone (DHT) . The key step in its synthesis often involves a bromination and dehydrobromination route to efficiently introduce the 1-ene moiety . The primary research value of this compound lies in its role as a metabolic precursor for studying the effects of 1-testosterone. Research applications include investigations into androgen receptor-mediated gene expression , metabolic pathways of synthetic steroids, and the influence on anabolic processes. Following oral administration, the compound is detectable in urine via its main metabolite, 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), and can alter specific steroid profile ratios, such as the androsterone/etiocholanolone ratio . This makes it a relevant compound in doping control and sports medicine research . It is critical to note that this compound is listed on the World Anti-Doping Agency's (WADA) Prohibited List as an anabolic agent and is banned in competitive sports . This product is supplied strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is absolutely not for human consumption.

Properties

IUPAC Name

10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQCDPCDVWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis from 17beta-Acetoxy-5alpha-androstan-3-one (Stanolone Acetate)

One of the most efficient and well-documented methods involves a four-step synthesis starting from stanolone acetate (17beta-acetoxy-5alpha-androstan-3-one). This method was reported in a peer-reviewed journal article and involves the following key steps:

Step Reaction Description Reagents and Conditions Product Yield and Purity
1 Bromination at C-2 position Bromination in presence of hydrogen chloride in acetic acid 17beta-acetoxy-2-bromo-5alpha-androstan-3-one Quantitative
2 Dehydrobromination to introduce 1-ene double bond Lithium carbonate as base, lithium bromide additive 17beta-acetoxy-5alpha-androst-1-en-3-one Almost quantitative, 97% purity
3 Hydrolysis of acetoxy group Sodium hydroxide hydrolysis 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) High yield
4 Oxidation of 17beta-hydroxy group to ketone Chromium trioxide oxidation This compound Overall yield 78.2%, purity 99%

This method minimizes the formation of the undesired 4-ene isomer by introducing the 1-ene double bond early in the synthesis, thus improving selectivity and yield.

Oxidative Ring-Opening and Ring-Closure Approach from 4-Androstene-3,17-dione

A patent discloses a synthetic route starting from 4-androstene-3,17-dione involving oxidative cleavage and ring transformations:

Step Reaction Description Reagents and Conditions Product Notes
A Oxidative ring-opening of steroid A-ring Potassium permanganate and sodium periodate in tert-butanol/Na2CO3 aqueous system 5,17-dicarbonyl-3,5-ring-opened androstene-3-acid Ring cleavage at A-ring
B Ring closure with ammonium acetate Heating in acetic acid with ammonium acetate 4-aza-5-androstene-3,17-dione Formation of aza-steroid derivative
C Cyanohydrin formation at C-17 Sodium cyanide in dichloromethane, methanol, and acetic acid 17α-hydroxycyanide derivative Functional group modification

This method is more complex and involves ring modifications and nitrogen incorporation, potentially useful for derivative synthesis but less direct for pure this compound preparation.

Reduction, Hydrogenation, and Oxidation Sequence for 5alpha-Androstanedione Derivatives

Another patented method describes a sequence involving reduction, hydrogenation, and oxidation reactions applied to steroid intermediates to prepare 5alpha-androstanedione compounds, which are structurally related:

Step Reaction Description Reagents and Conditions Product Yield
1 Reduction of keto group Potassium borohydride in methanol at 0°C to -10°C Reduced intermediate (white powder) ~100%
2 Catalytic hydrogenation Palladium on carbon catalyst in ethanol under hydrogen atmosphere, 15-25°C, 3 hours Hydrogenated intermediate 90-91%
3 Oxidation (implied) Not explicitly detailed in source Final 5alpha-androstanedione High yield

This method emphasizes careful temperature control and catalyst use to achieve high yields and purity.

Synthesis via Lead Tetraacetate Oxidation and Subsequent Reduction

A recent study reported the synthesis of this compound derivatives using lead tetraacetate oxidation followed by reduction:

Step Reaction Description Reagents and Conditions Product Yield
1 Oxidation of this compound Lead tetraacetate in acetic acid Oxidized intermediate Moderate yield
2 Reduction Sodium borohydride in alkaline aqueous ethanol 17β-hydroxy-2-oxa-5α-androstan-3-one 50% overall yield after reduction

This method is useful for synthesizing oxygenated derivatives of the target compound and demonstrates versatility in functional group transformations.

Comparative Data Table of Key Preparation Methods

Method Source Starting Material Key Reagents Number of Steps Overall Yield Purity Notes
Zhang & Qiu (2006) 17beta-Acetoxy-5alpha-androstan-3-one HCl/AcOH, Li2CO3/LiBr, NaOH, CrO3 4 78.2% 99% Efficient, high purity, minimized 4-ene formation
CN Patent CN1718586A (2005) 4-androstene-3,17-dione KMnO4/NaIO4, NH4OAc, NaCN 3+ Not specified Not specified Complex ring-opening and aza-steroid formation
CN Patent CN103755760A (2013) Steroid intermediates KBH4, Pd/C, H2 3 ~90% per step Not specified Emphasizes reduction and hydrogenation
MDPI Study (2024) This compound Pb(OAc)4, NaBH4 2 50% Not specified Synthesis of oxygenated derivatives

Mechanistic and Practical Considerations

  • The bromination and dehydrobromination sequence allows selective introduction of the 1-ene double bond, which is critical to suppress formation of the 4-ene isomer, a common impurity in steroid syntheses.

  • Oxidation with chromium trioxide is a classical method for converting secondary alcohols at C-17 to ketones, ensuring the formation of the 3,17-dione structure.

  • The use of lithium carbonate and lithium bromide in dehydrobromination enhances reaction efficiency and selectivity.

  • Reduction and hydrogenation steps require careful control of temperature and catalyst loading to avoid over-reduction or side reactions.

  • Oxidative ring-opening and aza-steroid formation methods provide access to modified steroid frameworks but are less direct for preparing the parent this compound.

  • The lead tetraacetate oxidation method, while less common, offers a route to oxygenated derivatives, expanding the chemical space around the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The 3,17-dione groups and Δ¹-double bond participate in oxidation reactions:

Reaction Type Reagents/Conditions Products Yield/Purity
Aromatization Cytochrome P450 enzymes Estrogenic derivatives (e.g., estrone)Enzymatic
Epoxidation Hypoiodite reaction 1,2-Epoxide intermediates43–78%
  • Enzymatic oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C19, followed by oxidative cleavage to form phenolic A-ring estrogens .

  • Chemical oxidation with hypobromous acid (HOBr) produces bromohydrin intermediates, which undergo hypoiodite reactions to yield 19-hydroxy and 19-oxo derivatives .

Reduction Reactions

Selective reduction of ketone groups or the Δ¹-double bond is achievable:

Target Site Reagents/Conditions Products Key Findings
3-Keto Group NaBH₄, LiAlH₄ 3α/β-Hydroxy-5α-androst-1-ene-17-oneBioactive metabolites (e.g., 1-testosterone)
17-Keto Group 17β-HSD enzymes Dihydrotestosterone (DHT)Rapid conversion in vivo
Δ¹-Double Bond H₂/Pd-C5α-Androstane-3,17-dioneSaturation for stability
  • Catalytic hydrogenation saturates the Δ¹-bond, yielding 5α-androstane-3,17-dione, a stable precursor for further modifications .

  • Enzymatic reduction by 17β-hydroxysteroid dehydrogenase (17β-HSD) converts the 17-keto group to 17β-hydroxy, forming potent androgens like DHT .

Substitution and Addition Reactions

The Δ¹-double bond undergoes electrophilic additions:

Reaction Reagents/Conditions Products Mechanism
Bromohydrin Formation HOBr in acetic acid 1α-Bromo-2β-hydroxy derivativesAnti-Markovnikov addition
Epoxide Formation m-CPBA1α,2α-EpoxideStereospecific
  • Bromohydrin formation with HOBr proceeds via anti-Markovnikov addition, producing 1α-bromo-2β-hydroxy intermediates critical for synthesizing 19-hydroxy steroids .

  • Epoxidation with meta-chloroperbenzoic acid (m-CPBA) generates stereospecific epoxides used in hormone analog synthesis .

Table 1: Comparative Reactivity of 5α-Androst-1-ene-3,17-dione

Reaction Site Reactivity Key Influences
Δ¹-Double BondHighElectron-deficient due to adjacent ketones
3-Keto GroupModerateSteric hindrance from 5α-H
17-Keto GroupLowStabilized by conjugation

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation .

  • Photodegradation : UV exposure induces Δ¹-bond isomerization, forming Δ⁴-derivatives .

This compound's versatility in oxidation, reduction, and addition reactions underscores its utility in steroid synthesis and metabolic studies. Experimental protocols and enzymatic pathways are well-documented, enabling precise control over product profiles.

Scientific Research Applications

5alpha-Androst-1-ene-3,17-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5alpha-Androst-1-ene-3,17-dione involves its conversion to 1-testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Double Bond Position Functional Groups Key Metabolic Pathway Biological Activity Regulatory Status
5α-Androst-1-ene-3,17-dione Δ¹ 3,17-dione Prodrug for 1-testosterone High anabolic potency, non-aromatizable Schedule III (U.S.)
Androst-4-ene-3,17-dione Δ⁴ 3,17-dione Precursor to testosterone Moderate androgenic activity, aromatizable Controlled in sports
5α-Androstane-3,17-dione None (saturated) 3,17-dione Inert metabolite of DHT Low bioactivity Not explicitly regulated
1-Androstenediol Δ¹ 3β,17β-diol Direct precursor to 1-testosterone Rapid conversion to active androgen Schedule III (U.S.)
5α-Androst-2-ene-11,17-dione Δ² 11,17-dione Unknown; likely adrenal metabolite Potential glucocorticoid activity Unregulated
Table 2: Physicochemical Properties Comparison
Compound logP Water Solubility (log10WS) Molecular Weight (g/mol) Key Thermal Properties (ΔH, kJ/mol)
5α-Androst-1-ene-3,17-dione 3.943 -4.32 286.4 ΔHvap = 64.27; ΔHfus = 16.79
Androst-4-ene-3,17-dione ~3.0* -3.5* 286.4 ΔHvap ≈ 60 (estimated)
1-Androstenediol ~2.5* -3.0* 290.4 Not reported

*Estimated from structural analogs due to lack of direct evidence.

Key Findings:

Structural Influence on Activity :

  • The Δ¹ double bond in 5α-androst-1-ene-3,17-dione prevents aromatization, unlike Δ⁴-androstenedione, which converts to estrogenic metabolites .
  • Saturation at C5 (5α-configuration) enhances metabolic stability compared to 5β-isomers .

Metabolic Pathways :

  • 5α-Androst-1-ene-3,17-dione is efficiently reduced to 1-testosterone, which exhibits 200–300% higher anabolic activity than testosterone in rodent models .
  • In contrast, Δ⁴-androstenedione is rapidly converted to testosterone, which can aromatize to estradiol, limiting its anabolic utility .

Regulatory Divergence :

  • Both 5α-androst-1-ene-3,17-dione and 1-androstenediol are Schedule III controlled substances, whereas 5α-androstane-3,17-dione (a DHT metabolite) remains unregulated .

Synthetic Efficiency :

  • The synthesis of 5α-androst-1-ene-3,17-dione achieves higher yields (78.2%) compared to microbial transformations of Δ⁴-androstenedione, which typically yield <50% .

Q & A

Q. What computational tools predict the environmental fate of 5α-Androst-1-ene-3,17-dione?

  • Answer : Apply the EPI Suite™ software to estimate biodegradation half-lives and bioaccumulation potential. The compound’s logP (3.943) suggests moderate persistence in soil, but experimental validation via OECD 301B ready biodegradability tests is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.